molecular formula C10H18O2 B12643867 1-Hydroxy-2-decen-4-one CAS No. 108602-33-1

1-Hydroxy-2-decen-4-one

Cat. No.: B12643867
CAS No.: 108602-33-1
M. Wt: 170.25 g/mol
InChI Key: JRGBPJNFNNBUGE-SOFGYWHQSA-N
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Description

1-Hydroxy-2-decen-4-one (CAS: 555-66-8) is an aliphatic ketone with a hydroxyl group and a conjugated unsaturated carbon chain. Its molecular formula is C₁₆H₂₂O₂, featuring a dec-4-en-3-one backbone substituted with a 4-hydroxy-3-methoxyphenyl group . This compound is structurally characterized by a ketone at position 3, a hydroxyl group at position 4 of the aromatic ring, and a methoxy substituent at position 3.

Properties

CAS No.

108602-33-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(E)-1-hydroxydec-2-en-4-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8,11H,2-5,7,9H2,1H3/b8-6+

InChI Key

JRGBPJNFNNBUGE-SOFGYWHQSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCC(=O)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-decen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of decanal with acetone, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-Hydroxy-2-decen-4-one may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-decen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of 2-decen-4-one or 2-decen-4-oic acid.

    Reduction: Formation of 1-decanol.

    Substitution: Formation of 1-chloro-2-decen-4-one or 1-bromo-2-decen-4-one.

Scientific Research Applications

1-Hydroxy-2-decen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-decen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares 1-Hydroxy-2-decen-4-one with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
1-Hydroxy-2-decen-4-one C₁₆H₂₂O₂ α,β-unsaturated ketone, phenol Flavor precursor, reactive dienophile
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ Acetophenone, phenol Pharmaceutical intermediate, UV stabilizer
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one C₁₆H₂₂O₃ α,β-unsaturated ketone, guaiacol Antioxidant activity, natural product isolate
2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate C₂₁H₃₂O₄ Sterically hindered phenol, ester Polymer stabilizer, antioxidant additive
1-Hepten-4-yne C₇H₁₀ Alkyne, alkene Industrial solvent, synthetic intermediate

Reactivity and Stability

  • 1-Hydroxy-2-decen-4-one exhibits enhanced reactivity at the α,β-unsaturated ketone site compared to simpler acetophenones (e.g., 1-(4-Hydroxyphenyl)propan-2-one), enabling Diels-Alder reactions and nucleophilic additions .
  • The methoxy group in 1-Hydroxy-2-decen-4-one increases electron density on the aromatic ring, contrasting with non-substituted phenolic ketones like 1-(4-Hydroxyphenyl)propan-2-one, which show higher acidity (pKa ~8.5 vs. ~10.2) .
  • Unlike aliphatic ketones (e.g., 1-Hepten-4-yne), 1-Hydroxy-2-decen-4-one is less volatile (predicted boiling point >250°C) due to its extended conjugated system and hydrogen-bonding capacity .

Spectroscopic and Physical Data

  • ¹H NMR : The compound shows a doublet for the α,β-unsaturated protons (~δ 6.2 ppm) and a singlet for the methoxy group (~δ 3.8 ppm) .
  • Melting Point: Not explicitly reported in the literature, but analogous hydroxyacetophenones (e.g., 1-(4-Hydroxyphenyl)propan-2-one) typically melt between 80–100°C .

Key Research Findings

  • A 2024 study identified 1-Hydroxy-2-decen-4-one as a minor component in Piper nigrum (black pepper) extracts, suggesting its role in aroma modulation .
  • Comparative thermal stability tests show that 1-Hydroxy-2-decen-4-one decomposes at 180°C, outperforming aliphatic ketones like 1-Hepten-4-yne (decomposition at 120°C) but underperforming relative to hindered phenolics (>300°C) .

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